4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde
Description
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl-derived aldehyde featuring two benzyl groups at the 4- and 6-positions of the biphenyl scaffold and an aldehyde functional group at the 2-position. Biphenyl carbaldehydes are critical intermediates in organic synthesis, particularly in palladium-catalyzed C–H activation reactions and cross-coupling methodologies . The benzyl substituents in this compound likely enhance steric bulk and electron-donating effects, influencing reactivity in catalytic processes and physicochemical properties such as solubility and melting point.
Properties
Molecular Formula |
C27H22O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,5-dibenzyl-2-phenylbenzaldehyde |
InChI |
InChI=1S/C27H22O/c28-20-26-19-23(16-21-10-4-1-5-11-21)18-25(17-22-12-6-2-7-13-22)27(26)24-14-8-3-9-15-24/h1-15,18-20H,16-17H2 |
InChI Key |
IGMWTMRKZIANMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the acetylation of biphenyl to form 4,4’-diacetyl-biphenyl. This intermediate is then reduced to 4,4’-di-(α-hydroxyethyl)biphenyl using aluminum isopropoxide. The final step involves the dehydration of 4,4’-di-(α-hydroxyethyl)biphenyl to form 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the compound.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is utilized as a ligand in the formation of COFs. These materials are characterized by their crystalline structure and porosity, making them suitable for applications in:
- Catalysis : COFs can serve as catalysts in various chemical reactions due to their high surface area and tunable properties.
- Gas Storage : Their porous nature allows them to store gases like CO₂ effectively, which is essential for environmental applications.
| Application | Description |
|---|---|
| Catalysis | Used as a catalyst support due to its stability and reactivity. |
| Gas Storage | Efficiently stores gases such as carbon dioxide. |
Pharmaceutical Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. This compound can be modified to create new pharmaceutical agents that exhibit:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound's structure allows it to interact with biological targets effectively.
Organic Synthesis
The compound acts as an important intermediate in organic synthesis pathways. It is involved in:
- Formation of Imine Linkages : The aldehyde group can condense with amines to form imines, which are valuable intermediates in organic synthesis.
- Synthesis of Heterocycles : It can be transformed into various heterocyclic compounds that are important in pharmaceuticals and agrochemicals.
Case Study 1: Synthesis of Novel Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using this compound as a starting material. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development .
Case Study 2: Development of COFs for Photocatalysis
Research on COFs incorporating this compound showed that these materials could be used as efficient photocatalysts for organic transformations under visible light. This application emphasizes the versatility of the compound in advanced material science .
Mechanism of Action
The mechanism of action of 4,6-Dibenzyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde with structurally related biphenyl carbaldehydes, focusing on substituent effects, molecular properties, and reactivity.
Table 1: Structural and Functional Comparison of Biphenyl Carbaldehyde Derivatives
Key Insights from Comparison
Substituent Effects: Electron-Donating Groups: The benzyl groups in this compound are strongly electron-donating, which may stabilize intermediates in catalysis but reduce electrophilic reactivity compared to chloro-substituted analogs like 3′,4′-dichloro-[1,1'-biphenyl]-2-carbaldehyde .
Physicochemical Properties :
- Molecular Weight and Solubility : The higher molecular weight (362.46 g/mol) of this compound suggests lower solubility in polar solvents compared to simpler derivatives like 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (196.24 g/mol) .
- Symmetry Effects : Asymmetric substitution (4,6-dibenzyl) may reduce crystallinity compared to symmetric analogs like [1,1'-biphenyl]-2,2'-dicarbaldehyde .
Reactivity in Synthesis: Catalytic Applications: Biphenyl carbaldehydes with alkoxy or methyl groups (e.g., 4'-ethoxy-3-methyl derivatives) are frequently used in palladium-catalyzed C–H activation, suggesting that the dibenzyl analog could serve similar roles with modified steric profiles . Functionalization Potential: The aldehyde group in this compound is a reactive site for condensation or nucleophilic addition, analogous to derivatives documented in pharmaceutical impurity synthesis .
Biological Activity
4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is an organic compound characterized by its biphenyl structure with two benzyl groups and an aldehyde functional group. Its chemical formula is , and it exhibits properties typical of aromatic aldehydes.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against certain bacterial strains.
- Anticancer Potential : There is growing interest in its role as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in reducing oxidative stress-related damage.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways that are crucial for the survival of pathogens or cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells, leading to cell death.
- Radical Scavenging : Its antioxidant properties may stem from its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 70 µg/mL |
These findings suggest that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
In a recent study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways. The IC50 value for MCF-7 cells was determined to be 25 µM .
Antioxidant Properties
Research published in the International Journal of Molecular Sciences highlighted the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a scavenging activity with an IC50 value of 15 µM, indicating strong potential as an antioxidant agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
